Benzene, (octadecylsulfinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzene, (octadecylsulfinyl)- typically involves the sulfoxidation of octadecylbenzene. This process can be achieved through the following steps:
Sulfoxidation Reaction: Octadecylbenzene is reacted with an oxidizing agent such as hydrogen peroxide (H(_2)O(_2)) or m-chloroperbenzoic acid (m-CPBA) under controlled conditions to introduce the sulfinyl group.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane (CH(_2)Cl(_2)) at low temperatures to prevent over-oxidation and ensure the selective formation of the sulfinyl group.
Industrial Production Methods: In an industrial setting, the production of benzene, (octadecylsulfinyl)- may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: Benzene, (octadecylsulfinyl)- can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).
Common Reagents and Conditions:
Oxidation: KMnO(_4), CrO(_3), H(_2)O(_2)
Reduction: LiAlH(_4), NaBH(_4)
Substitution: Halogens (Cl(_2), Br(_2)), nitrating agents (HNO(_3)), sulfonating agents (SO(_3))
Major Products:
Oxidation: Benzene, (octadecylsulfonyl)-
Reduction: Benzene, (octadecylthio)-
Substitution: Various substituted benzene derivatives
Wissenschaftliche Forschungsanwendungen
Benzene, (octadecylsulfinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of lipid interactions and membrane dynamics due to its long alkyl chain.
Medicine: Research into its potential as a drug delivery agent or as a component in pharmaceutical formulations is ongoing.
Industry: It is utilized in the production of surfactants, lubricants, and other specialty chemicals.
Wirkmechanismus
The mechanism by which benzene, (octadecylsulfinyl)- exerts its effects depends on its chemical environment and the specific reactions it undergoes. The sulfinyl group can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules. The long alkyl chain allows for hydrophobic interactions, making it useful in studies of lipid bilayers and membrane-associated processes.
Vergleich Mit ähnlichen Verbindungen
Benzene, (octadecylthio)-: Similar structure but with a sulfide group instead of a sulfinyl group.
Benzene, (octadecylsulfonyl)-: Contains a sulfonyl group, resulting from further oxidation of the sulfinyl group.
Uniqueness: Benzene, (octadecylsulfinyl)- is unique due to its intermediate oxidation state, which allows it to participate in both oxidation and reduction reactions. This versatility makes it a valuable compound in various chemical and industrial applications.
Eigenschaften
CAS-Nummer |
114045-22-6 |
---|---|
Molekularformel |
C24H42OS |
Molekulargewicht |
378.7 g/mol |
IUPAC-Name |
octadecylsulfinylbenzene |
InChI |
InChI=1S/C24H42OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(25)24-21-18-17-19-22-24/h17-19,21-22H,2-16,20,23H2,1H3 |
InChI-Schlüssel |
YDYGJQFGBZGAQN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCS(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.